Product packaging for Bis(4-methoxybenzyl)amine hydrochloride(Cat. No.:CAS No. 854391-95-0)

Bis(4-methoxybenzyl)amine hydrochloride

Cat. No.: B3022555
CAS No.: 854391-95-0
M. Wt: 293.79 g/mol
InChI Key: BZIDDCTZNYMKMG-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry Research

Benzylamines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group). wikipedia.org "Substituted" benzylamines feature additional chemical groups on the benzene ring or the nitrogen atom, which allows for a wide modulation of their chemical and physical properties. ontosight.ai In the broad field of amine chemistry, these compounds are valued as versatile intermediates and building blocks in organic synthesis. wikipedia.org Researchers utilize them in the production of pharmaceuticals and other complex molecules. nih.govmdpi.com The reactivity of the amine functional group, combined with the structural variations possible through substitution, makes them subjects of interest in areas like medicinal chemistry and quantitative structure-activity relationship (QSAR) studies, which aim to understand how a chemical's structure relates to its biological activity. acs.org

Academic Significance of Secondary Amine Hydrochlorides in Chemical Synthesis and Materials Science

Secondary amines are those where the nitrogen atom is bonded to two organic substituents and one hydrogen. Their hydrochloride salts are of particular academic and practical importance. Converting a secondary amine to its hydrochloride salt is a common strategy to obtain a stable, solid material that is often easier to purify and handle than the corresponding free base. orgsyn.org

In chemical synthesis, secondary amine hydrochlorides serve as crucial starting materials. They are frequently used in the generation of focused compound libraries for drug discovery through techniques like combinatorial chemistry. nih.gov An efficient method for their preparation involves the reduction of amides followed by deprotection with hydrochloric acid, yielding pure HCl salts without the need for chromatography or distillation. nih.gov Furthermore, these salts can be directly converted into their corresponding amides, representing a practical and high-yielding protocol in organic synthesis. tandfonline.com

While direct applications in materials science are less commonly documented for this specific subclass, related amine compounds have been investigated for their potential in materials protection. For instance, Schiff bases derived from the related 4-methoxybenzylamine (B45378) have been synthesized and shown to act as effective corrosion inhibitors for mild steel. tandfonline.com This suggests that the broader class of substituted benzylamines has potential applications in surface chemistry and the development of protective materials.

Bis(4-methoxybenzyl)amine (B171761) hydrochloride

Bis(4-methoxybenzyl)amine hydrochloride is a specific example of a secondary substituted benzylamine (B48309) hydrochloride. Its structure consists of a central nitrogen atom bonded to two 4-methoxybenzyl groups and one hydrogen atom, forming a hydrochloride salt.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 854391-95-0 calpaclab.commatrix-fine-chemicals.com
Molecular Formula C₁₆H₂₀ClNO₂ calpaclab.commatrix-fine-chemicals.com
Molecular Weight 293.79 g/mol calpaclab.commatrix-fine-chemicals.com
IUPAC Name 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine hydrochloride matrix-fine-chemicals.com
Synonym bis[(4-methoxyphenyl)methyl]amine hydrochloride matrix-fine-chemicals.com
Product Family Protein Degrader Building Blocks calpaclab.com

The primary research interest in this compound lies in its role as a chemical intermediate. The free base form, Bis(4-methoxybenzyl)amine (CAS: 17061-62-0), is utilized as a reagent in the synthesis of more complex, biologically active molecules. chemicalbook.comnih.gov Research has shown that N,N-Bis(4-methoxybenzyl)amine is a key building block for producing pentanedioic acid derivatives that have been evaluated as farnesyltransferase inhibitors. chemicalbook.com It has also been used in the preparation of (heteroarylamino)triazolamines, which are investigated as potential antiviral agents for treating HCV infection. chemicalbook.com

The synthesis of the parent amine, Bis(4-methoxybenzyl)amine, can be achieved through the reductive amination of 4-methoxybenzaldehyde (B44291) and 4-methoxybenzylamine. chemicalbook.com The subsequent treatment with hydrochloric acid converts the amine into its more stable hydrochloride salt. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClNO2 B3022555 Bis(4-methoxybenzyl)amine hydrochloride CAS No. 854391-95-0

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIDDCTZNYMKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854391-95-0
Record name bis[(4-methoxyphenyl)methyl]amine hydrochloride
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Synthetic Methodologies and Strategies

Established Reaction Pathways for Bis(4-methoxybenzyl)amine (B171761) Hydrochloride Synthesis

Reductive Amination Approaches for Secondary Amine Formation

Reductive amination stands as a cornerstone in the synthesis of amines, offering a direct and efficient method for the formation of C-N bonds. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. In the context of bis(4-methoxybenzyl)amine synthesis, a common pathway involves the reaction of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).

The initial step is the condensation of 4-methoxybenzaldehyde and 4-methoxybenzylamine to form the N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate. This imine is then reduced in situ to yield the desired bis(4-methoxybenzyl)amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a frequently utilized reagent due to its selectivity and mild reaction conditions.

A detailed synthetic procedure involves combining p-anisaldehyde (4-methoxybenzaldehyde) and 4-methoxybenzylamine in toluene (B28343) and refluxing the mixture to facilitate the formation of the imine via azeotropic removal of water. Following the removal of the solvent, the resulting intermediate is dissolved in methanol (B129727) and treated with sodium borohydride at a reduced temperature. Subsequent reflux and workup yield bis(4-methoxybenzyl)amine in high purity and quantitative yield. organic-chemistry.org

ReactantsReagents & ConditionsProductYieldPurityReference
4-Methoxybenzaldehyde, 4-Methoxybenzylamine1. Toluene, reflux, 3h2. Methanol, Sodium borohydride, 5°C to reflux, 2.75hBis(4-methoxybenzyl)amineQuantitative98.6% (HPLC) organic-chemistry.org

Alkylation Reactions in the Generation of Substituted Amines

Alkylation of amines is a fundamental and widely practiced method for the synthesis of more substituted amines. This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a new C-N bond. For the synthesis of bis(4-methoxybenzyl)amine, this would conceptually involve the direct alkylation of 4-methoxybenzylamine with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride.

However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. To circumvent this, a common strategy involves the use of a protecting group on the primary amine. For instance, a primary amine can be converted to a sulfonamide, which can then be selectively mono-alkylated. Subsequent removal of the sulfonamide protecting group affords the desired secondary amine.

A well-documented example of this approach is the synthesis of N-(4-methoxybenzyl)-3-phenylpropylamine. lookchem.com In this multi-step synthesis, 4-methoxybenzylamine is first reacted with 2-nitrobenzenesulfonyl chloride to form N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide. This sulfonamide is then alkylated with 3-phenylpropyl bromide in the presence of potassium carbonate. Finally, the 2-nitrobenzenesulfonyl protecting group is removed using thiophenol and potassium hydroxide (B78521) to yield the secondary amine. The final product can be converted to its hydrochloride salt by treatment with hydrogen chloride. lookchem.com While not a direct synthesis of bis(4-methoxybenzyl)amine, this methodology illustrates a robust and controlled approach to the synthesis of secondary benzylamines.

Starting MaterialAlkylating AgentKey StepsFinal ProductOverall YieldReference
4-Methoxybenzylamine3-Phenylpropyl bromide1. Protection (2-nitrobenzenesulfonyl chloride)2. Alkylation (K₂CO₃, DMF)3. Deprotection (Thiophenol, KOH)N-(4-Methoxybenzyl)-3-phenylpropylamine89-91% lookchem.com

Multi-Component Condensation Reactions in Amine Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer a streamlined approach to molecular diversity. The Ugi and Passerini reactions are prominent examples of MCRs that can be utilized for the synthesis of amine derivatives.

The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgorganicreactions.orgnih.govnih.gov The mechanism is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.orgorganicreactions.org While a direct synthesis of bis(4-methoxybenzyl)amine via the Ugi reaction is not typical as it primarily yields α-aminoacyl amides, the versatility of the starting materials allows for the incorporation of the 4-methoxybenzyl motif. For instance, using 4-methoxybenzaldehyde as the aldehyde component and 4-methoxybenzylamine as the amine component would lead to a product containing two 4-methoxybenzyl groups. science.org.ge

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. organicreactions.orgnumberanalytics.comnih.gov Similar to the Ugi reaction, the direct synthesis of a secondary amine like bis(4-methoxybenzyl)amine is not the primary outcome. However, the resulting α-acyloxy amide can be a precursor to more complex amine-containing structures. The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state, particularly in aprotic solvents at high concentrations. organic-chemistry.org

Catalytic Approaches to Substituted Benzylamine (B48309) Synthesis

Catalytic methods have revolutionized the synthesis of amines by offering milder reaction conditions, higher efficiencies, and greater selectivities compared to traditional stoichiometric approaches. Both transition metal catalysis and biocatalysis have emerged as powerful strategies for the construction of substituted benzylamines.

Transition Metal-Catalyzed Processes for Amine Construction

Transition metal catalysts, particularly those based on palladium and rhodium, have been extensively developed for C-N bond formation. These catalysts can facilitate a variety of transformations leading to the synthesis of substituted benzylamines.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for coupling amines with aryl halides or triflates. Palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands are particularly effective for these transformations, enabling the amination of a wide range of substrates, including functionalized aryl chlorides, bromides, and triflates. cmu.edu This methodology could be applied to the synthesis of substituted benzylamines through the coupling of an appropriate benzylamine with an aryl halide.

Rhodium-catalyzed hydroaminomethylation is another powerful tool for the synthesis of amines. This reaction involves the addition of an amine and a formyl group (from syngas, a mixture of CO and H₂) across a double bond. The hydroaminomethylation of styrenes, for example, can be achieved with high regioselectivity using rhodium catalysts with specific tetraphosphorus (B14172348) ligands. nih.gov This provides an atom-economical route to 3-arylpropylamines. The reaction proceeds through a tandem hydroformylation-condensation-hydrogenation sequence. rsc.org While direct synthesis of bis(4-methoxybenzyl)amine via this method is not straightforward, it highlights the potential of transition metal catalysis in constructing complex amine architectures from simple olefin precursors.

Catalytic SystemReaction TypeSubstratesProductsKey FeaturesReference
Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂AminationAryl bromides, BenzylamineN-BenzylanilinesEffective for a wide range of substrates cmu.edu
Rh(nbd)₂SbF₆ / Tetraphosphorus ligandHydroaminomethylationStyrenes, Amines3-ArylpropylaminesHighly linear-selective nih.gov

Biocatalytic Transformations for Chiral Amine Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. dntb.gov.uayork.ac.uk Transaminases and reductive aminases are two classes of enzymes that have shown great promise in the synthesis of amines.

Transaminases, particularly ω-transaminases, catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govuni-greifswald.deresearchgate.net This allows for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. While the primary application of transaminases is in the synthesis of chiral primary amines, their utility in biocatalytic cascades is expanding. nih.gov The reaction mechanism follows a ping-pong bi-bi kinetic model. diva-portal.org

Reductive aminases are another class of enzymes capable of catalyzing the reductive amination of carbonyl compounds. These enzymes can facilitate the N-alkylation of primary and secondary amines. For instance, a bacterial reductive aminase has been shown to catalyze the reductive N-allylation of various primary and secondary amines using α,β-unsaturated aldehydes generated in situ from renewable cinnamic acids. acs.org This demonstrates the potential of reductive aminases in the synthesis of substituted secondary amines under mild, aqueous conditions.

While specific examples of the biocatalytic synthesis of the achiral bis(4-methoxybenzyl)amine are not prevalent in the literature, the advancements in enzyme discovery and engineering suggest that biocatalytic routes to such compounds are increasingly feasible. The ability of these enzymes to operate under environmentally benign conditions makes them an attractive alternative to traditional chemical methods.

Green Chemistry Principles in Synthetic Route Development for Amine Derivatives

Implementation of Sustainable Solvents and Reaction Media

A major objective of green chemistry is to reduce the reliance on hazardous organic solvents, which contribute significantly to the environmental impact of chemical manufacturing. researchgate.net The development of amine synthesis routes in sustainable solvents is a critical area of research.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. Its use in organic synthesis is highly desirable. For the synthesis of amine derivatives, performing reactions in aqueous media can simplify workup procedures and reduce waste. nih.gov For instance, one-pot multicomponent reactions to produce highly functionalized piperidines have been successfully carried out in water at room temperature, using eco-friendly catalysts. nih.gov

Deep Eutectic Solvents (DESs): DESs have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). researchgate.net These solvents are typically formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea (B33335) or glycerol). researchgate.netmdpi.com They are characterized by low volatility, high thermal stability, biodegradability, and the ability to dissolve a wide range of polar and nonpolar compounds. researchgate.net In amine synthesis, DESs can act as both the solvent and catalyst, and their unique properties can enhance reaction rates and selectivity. mdpi.com For example, the synthesis of aromatic amines via Chan-Evans-Lam (CEL) amination has been successfully performed in a choline acetate:urea (ChOAc:U) DES, achieving high yields in a ligand-free reaction at room temperature, a feat not possible in conventional organic solvents. mdpi.com Furthermore, the DES, catalyst, and base could be recycled multiple times with only a minor loss in reaction yield. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), offer a sustainable alternative. researchgate.net Glycerol is non-toxic, biodegradable, and has a high boiling point, making it suitable for a variety of chemical transformations. researchgate.net

FeatureConventional Solvents (e.g., Toluene, THF, CH2Cl2)Sustainable Solvents (e.g., Water, DESs, Glycerol)
Source Petrochemical-based (non-renewable)Often renewable (water, bio-based) researchgate.net
Toxicity Often toxic, carcinogenic, or hazardousGenerally low toxicity or non-toxic researchgate.net
Volatility High (contributes to air pollution)Low to negligible (reduces emissions) researchgate.net
Flammability Often highly flammableGenerally non-flammable researchgate.netnih.gov
Biodegradability Variable, often poorTypically readily biodegradable researchgate.net
Recyclability Possible but can be energy-intensiveHigh potential for recovery and reuse researchgate.netmdpi.com

Development and Application of Recyclable Catalyst Systems

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. The development of catalysts that can be easily recovered and reused is crucial for creating sustainable industrial processes.

Heterogeneous Metal Catalysis: Transition-metal catalysts are widely used for reductive amination, a key reaction for synthesizing secondary amines like bis(4-methoxybenzyl)amine. nih.gov To improve sustainability, research has focused on developing heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This facilitates easy separation of the catalyst from the product by simple filtration, allowing for its reuse over multiple cycles. Inexpensive and earth-abundant metals like copper are attractive for these applications. A convenient and practical copper-catalyzed reductive amination of various ketones with anilines using environmentally friendly molecular hydrogen as the reducing agent has been developed. rsc.org Similarly, iridium-based catalysts have been shown to be highly effective for reductive amination under mild conditions, using ammonium formate (B1220265) as a practical hydrogen source. kanto.co.jp

The table below summarizes various recyclable catalyst systems used in the synthesis of amine derivatives.

Catalyst SystemReaction TypeKey AdvantagesRecyclability
Imine Reductases (IREDs) / Reductive Aminases (RedAms) Asymmetric Reductive AminationHigh stereoselectivity; mild reaction conditions; aqueous media. researchgate.netRecyclable in whole-cell or immobilized formats.
Amine Dehydrogenases (AmDHs) Reductive AminationHigh conversion and stereoselectivity; uses ammonium formate as both nitrogen and hydride source. nih.govrsc.orgRecyclable as purified enzymes or in whole-cell systems.
Heterogeneous Copper Catalysts (e.g., Cu(OAc)2) Reductive AminationUses inexpensive, earth-abundant metal; utilizes H2 as a clean reductant. rsc.orgEasily separated by filtration and reusable.
Heterogeneous Iridium Catalysts Reductive AminationHigh activity and practicality; stable in air; mild conditions. kanto.co.jpRecoverable and reusable for multiple runs.

Optimization of Atom Economy in Amine Synthesis

Introduced by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com It is a core principle of green chemistry, aiming to minimize the generation of waste by designing reactions where the maximum number of reactant atoms are incorporated into the final product. jocpr.com

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

Synthesis strategies for amines that are inherently atom-economical are highly sought after.

Reductive Amination: This is one of the most powerful and atom-economical methods for C-N bond formation. nih.gov In the synthesis of a secondary amine like bis(4-methoxybenzyl)amine, the reaction of 4-methoxybenzaldehyde with 4-methoxybenzylamine followed by reduction is highly efficient. When using molecular hydrogen as the reductant, the only byproduct is water, leading to a very high atom economy. nih.gov Biocatalytic reductive amination using amine dehydrogenases with ammonium formate is also exceptionally atom-efficient, as the buffer serves as both the nitrogen source and the reducing equivalent source, producing only inorganic carbonate as a byproduct. nih.govrsc.org

Hydrogen Borrowing (or Hydrogen Autotransfer): This elegant strategy involves the N-alkylation of amines with alcohols. rsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final alkylated amine. The only byproduct of this process is water, making it a highly atom-economical and environmentally friendly alternative to traditional alkylations that use alkyl halides, which generate stoichiometric salt waste. rsc.org

The following table provides a theoretical comparison of the atom economy for different synthetic routes to a generic secondary dibenzylamine, illustrating the advantages of greener methodologies.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy
Traditional Alkylation 2 Benzyl (B1604629) Bromide + Ammonia (B1221849)Dibenzylamine2 Ammonium Bromide~35-45%
Reductive Amination (with H2) 2 Benzaldehyde + Ammonia + 2 H2Dibenzylamine2 Water~84%
Hydrogen Borrowing 2 Benzyl Alcohol + AmmoniaDibenzylamine2 Water~84%

Reactivity and Mechanistic Investigations

Kinetic Studies of Reaction Pathways Involving Bis(4-methoxybenzyl)amine (B171761) Hydrochloride

In the context of reductive amination, the reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction. The rate-determining step can vary depending on the specific reaction conditions. The formation of the imine from the aldehyde and amine is a reversible reaction and is often catalyzed by mild acid. The rate of this step is highly pH-dependent. If the conditions are too acidic, the amine nucleophile is protonated and becomes unreactive. Conversely, if the conditions are not acidic enough, the removal of water to form the imine is slow.

A general kinetic model for the reductive amination process can be expressed as:

Step 1 (Imine Formation):

k₁ (forward rate constant)

k₋₁ (reverse rate constant)

Step 2 (Imine Reduction):

k₂ (reduction rate constant)

Elucidation of Reaction Intermediates and Transition States

The formation of bis(4-methoxybenzyl)amine proceeds through identifiable intermediates, primarily the imine and its protonated form, the iminium ion.

Hemiaminal Intermediate: The initial reaction between 4-methoxybenzaldehyde (B44291) and 4-methoxybenzylamine (B45378) leads to the formation of a hemiaminal (or carbinolamine) intermediate. This is a rapid and reversible addition reaction.

Iminium Ion Intermediate: In the presence of an acid catalyst, the imine can be protonated to form an iminium ion. This species is more electrophilic than the neutral imine and is therefore more readily attacked by a hydride reducing agent.

The transition states for these steps involve the concerted bond-forming and bond-breaking processes. For the imine formation, the transition state involves the departure of a water molecule facilitated by protonation of the hydroxyl group of the hemiaminal. For the reduction step, the transition state involves the approach of a hydride ion from the reducing agent to the electrophilic carbon of the iminium ion.

Computational studies on analogous reductive amination reactions have provided insights into the energetics of these transition states, confirming that the stability of the iminium ion plays a key role in the facility of the reduction step.

Analysis of Stereochemical and Regioselective Control in Amine-Forming Reactions

Bis(4-methoxybenzyl)amine is an achiral molecule, and therefore, its synthesis from achiral precursors does not typically involve stereochemical control. However, if chiral starting materials were used, for example, a chiral derivative of 4-methoxybenzylamine, the potential for diastereoselective synthesis would arise. In such cases, the stereochemical outcome would be influenced by the facial selectivity of the nucleophilic attack of the amine on the aldehyde and the subsequent reduction of the imine.

Regioselectivity becomes a key consideration in the N-alkylation of primary amines like 4-methoxybenzylamine. The reaction of 4-methoxybenzylamine with an alkylating agent can potentially lead to the formation of both the secondary amine (N-alkyl-4-methoxybenzylamine) and the tertiary amine (N,N-dialkyl-4-methoxybenzylamine). Reductive amination offers a high degree of regioselective control for the synthesis of secondary amines like bis(4-methoxybenzyl)amine.

By reacting one equivalent of 4-methoxybenzaldehyde with one equivalent of 4-methoxybenzylamine, the primary product is the desired secondary amine. The formation of a tertiary amine would require a subsequent reaction with another molecule of the aldehyde, which is generally slower under controlled conditions. This selectivity is a significant advantage of reductive amination over direct alkylation with alkyl halides, where overalkylation is a common side reaction.

Mechanistic Roles of the Hydrochloride Moiety in Chemical Transformations

The hydrochloride moiety in bis(4-methoxybenzyl)amine hydrochloride is the result of the protonation of the basic nitrogen atom of the amine by hydrochloric acid. This has several important mechanistic implications:

Amine Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom is responsible for its basicity and nucleophilicity. In the hydrochloride salt, this lone pair is engaged in a bond with a proton from HCl. This protonation effectively neutralizes the nucleophilicity of the amine. For the amine to participate in reactions as a nucleophile (e.g., further alkylation), it must be deprotonated, typically by the addition of a base.

Reaction Control: The use of the hydrochloride salt can be a method of controlling the reactivity of the amine. The amine can be "protected" as its salt and then liberated in situ for a subsequent reaction by the addition of a base. This is a common strategy in multi-step organic synthesis.

Catalysis: In some reactions, the proton of the hydrochloride moiety could potentially act as a Brønsted acid catalyst. For example, in reactions where protonation of a substrate is a key step, the hydrochloride salt of an amine could play a dual role as both a reactant (after deprotonation) and a source of protons. However, in the context of its own formation via reductive amination, the presence of a strong acid like HCl would likely protonate the starting amine, thereby inhibiting the initial nucleophilic attack on the aldehyde. Therefore, the formation of the hydrochloride is typically the final step in the synthesis, achieved by treating the free amine with HCl.

Physical Properties: The formation of the hydrochloride salt significantly alters the physical properties of the amine. Amines are often liquids or low-melting solids with limited water solubility. The corresponding hydrochloride salts are typically crystalline solids that are more soluble in water and have higher melting points. This can be advantageous for purification (e.g., through recrystallization) and handling of the compound.

Applications in Advanced Organic Synthesis and Chemical Biology

Precursor in the Construction of Complex Molecular Architectures

The structural framework of bis(4-methoxybenzyl)amine (B171761) is particularly amenable to the synthesis of complex molecules, where it can serve either as a foundational scaffold or as a source of the valuable p-methoxybenzyl (PMB) protecting group for nitrogen atoms.

In the synthesis of nitrogen-containing heterocyclic compounds, the protection of a nitrogen atom is often a critical step to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The p-methoxybenzyl (PMB) group, derived from compounds like bis(4-methoxybenzyl)amine, is a widely used protecting group for amides, lactams, and various aza-heterocycles. Its stability under many reaction conditions and, crucially, its susceptibility to removal under specific, mild oxidative or strongly acidic conditions make it highly valuable.

For instance, in the multi-step synthesis of pyrazole (B372694) derivatives, a PMB group can be used to protect a nitrogen atom on the pyrazole ring. This allows for chemical modifications on other parts of the molecule without affecting the protected nitrogen. Once the desired heterocyclic core is assembled, the PMB group can be cleanly removed to yield the final product or an intermediate ready for further functionalization.

Bis(4-methoxybenzyl)amine and its derivatives are key intermediates in the synthesis of a range of bioactive molecules. The secondary amine can be alkylated or acylated, and the PMB groups can be selectively cleaved to generate more complex amine structures.

Research has identified N,N-Bis(4-methoxybenzyl)amine as a reagent in the synthesis of pentanedioc acid derivatives, which have been evaluated as farnesyltransferase inhibitors. Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is implicated in many forms of cancer; its inhibition is a key therapeutic strategy. Furthermore, this compound is utilized in the preparation of (heteroarylamino)triazolamines, which are investigated as antiviral agents for the treatment of Hepatitis C virus (HCV) infection. nih.govgoogle.com The non-structural proteins of HCV, such as NS4B and NS5A, are primary targets for modern direct-acting antiviral drugs, and heterocyclic compounds derived from versatile amine precursors play a significant role in the discovery of new inhibitors. nih.govnih.gov

The table below summarizes key bioactive molecules and therapeutic areas where intermediates derived from bis(4-methoxybenzyl)amine are employed.

Therapeutic Target/AreaBioactive Molecule ClassRole of Bis(4-methoxybenzyl)amine
Oncology Farnesyltransferase InhibitorsReagent in the synthesis of pentanedioc acid derivatives.
Virology (HCV) (Heteroarylamino)triazolaminesPrecursor for antiviral agents targeting HCV replication.
Thrombosis Thrombin InhibitorsPrecursor for benzylamine-derived sulfonamides. nih.gov

Utility in the Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are pivotal intermediates in organic synthesis and are present in many biologically active compounds. The formation of a Schiff base typically involves the condensation of a primary amine with an aldehyde or a ketone.

While bis(4-methoxybenzyl)amine is a secondary amine and thus does not directly form a stable Schiff base in the same manner as a primary amine, it serves as a valuable precursor to 4-methoxybenzylamine (B45378). One of the PMB groups can be cleaved under specific synthetic conditions to unmask the primary amine, 4-methoxybenzylamine. This primary amine is then readily used in condensation reactions to form a wide variety of Schiff bases. These resulting imines can be used in further reactions, such as reductions to form secondary amines or as ligands in coordination chemistry.

Contributions to the Development of Functional Materials and Probes

The benzylamine (B48309) scaffold is a valuable component in the design of functional materials, including fluorescent probes for bioimaging and novel antimicrobial agents, owing to its chemical versatility and structural properties.

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes within living cells and organisms. nih.gov The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition unit that selectively interacts with the target analyte. Benzylamine derivatives can serve as effective recognition fragments or structural linkers in such probes.

A notable example is the development of a near-infrared (NIR) fluorescent probe for the detection of Palladium (Pd²⁺), which incorporates a 2-hydroxy-N,N-dimethyl-benzylamine unit as the recognition element. researchgate.net In this system, the benzylamine moiety acts as a chelator for the metal ion. Binding of Pd²⁺ modulates the electronic properties of the probe, leading to a detectable change in its fluorescence signal. This allows for the sensitive detection and imaging of the target ion in biological systems. researchgate.net While this example uses a dimethyl-benzylamine, it demonstrates the principle by which the benzylamine framework, including structures related to bis(4-methoxybenzyl)amine, can be integrated into advanced bioimaging tools.

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Derivatives of 4-methoxybenzylamine have been successfully used to synthesize novel compounds with significant antimicrobial properties.

In one study, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities. nih.govtandfonline.comtandfonline.com The 4-methoxybenzyl group is a key feature of these molecules. Several of the synthesized compounds demonstrated potent activity against a panel of pathogenic microbes. nih.govtandfonline.com The findings highlight the importance of the substituted benzylamide scaffold in developing new classes of antimicrobial drugs.

The table below details the antimicrobial activity of the most potent compounds from the study. tandfonline.com

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungal Strains
9d S. pyogenes, S. aureus, B. subtilisE. coli, P. aeruginosa, K. pneumoniaeF. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum
9g S. pyogenes, S. aureus, B. subtilisE. coli, P. aeruginosa, K. pneumoniaeF. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum
9h S. pyogenes, S. aureus, B. subtilisE. coli, P. aeruginosa, K. pneumoniaeF. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum

Note: The table indicates that compounds 9d, 9g, and 9h showed potent activity against the listed strains. Specific minimum inhibitory concentration (MIC) values were reported in the full study, with compound 9d showing particularly significant inhibitory activity against Klebsiella pneumoniae, Bacillus subtilis, and Pseudomonas aeruginosa. tandfonline.com

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations for Electronic Structure and Conformation

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like Bis(4-methoxybenzyl)amine (B171761) hydrochloride. nih.gov These computational methods allow for the detailed investigation of electronic structure and conformational analysis, providing insights that complement experimental data. aun.edu.eguni-greifswald.de

For the bis(4-methoxybenzyl)ammonium cation, the positively charged form of Bis(4-methoxybenzyl)amine, DFT calculations can determine its optimized geometry, revealing the most stable three-dimensional arrangement of its atoms. Such calculations for related methoxyphenyl derivatives have been performed at theoretical levels like B3LYP/6-31G(d,p) to validate model structures against crystallographic data. uni-greifswald.de The analysis of the electronic structure involves examining the distribution of electron density and the energies of the molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. nih.gov Furthermore, Mulliken charge analysis can pinpoint the distribution of charges on each atom, identifying the most positive and negative centers within the molecule, which are crucial for understanding intermolecular interactions. researchgate.net For complex organic salts, these calculations can also predict nonlinear optical (NLO) properties by determining values such as the first-order hyperpolarizability, which indicates the potential for applications in optical materials.

Table 1: Calculated Electronic Properties of Related Methoxybenzyl Compounds
ParameterDescriptionTypical MethodSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalDFT/B3LYPIndicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalDFT/B3LYPIndicates the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMODFT/B3LYPRelates to the chemical stability and reactivity of the molecule. nih.gov
Mulliken ChargesDistribution of atomic charges throughout the moleculeDFT/B3LYPIdentifies electrophilic and nucleophilic sites. researchgate.net
First-Order Hyperpolarizability (β)A measure of the nonlinear optical responseDFTPredicts potential for second-harmonic generation and other NLO applications.

Mechanistic Pathway Modeling and Prediction of Reaction Energetics

Computational modeling is instrumental in mapping the mechanistic pathways of chemical reactions and predicting their energetics. The synthesis of secondary amines like Bis(4-methoxybenzyl)amine often proceeds via reductive amination. organic-chemistry.org This process typically begins with the nucleophilic addition of a primary amine (e.g., 4-methoxybenzylamine) to the carbonyl group of an aldehyde (e.g., 4-methoxybenzaldehyde), forming a carbinolamine intermediate. This is followed by dehydration to an imine, which is then reduced to the final secondary amine. nih.gov

Table 2: Key Stages in Computational Modeling of Reductive Amination
Reaction StageComputational ObjectiveKey Parameters Calculated
Nucleophilic AdditionModel the attack of the amine on the carbonyl group.Transition state geometry, activation energy.
Carbinolamine FormationDetermine the stability of the hemiaminal intermediate.Gibbs free energy of the intermediate.
Dehydration (Imine Formation)Model the elimination of a water molecule.Transition state energy, influence of solvent/catalyst. nih.gov
ReductionModel the hydride transfer to the imine/iminium ion.Energy barrier for reduction vs. side reactions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Motifs

The solid-state structure and properties of Bis(4-methoxybenzyl)amine hydrochloride are governed by a network of intermolecular interactions, primarily hydrogen bonds and Coulombic forces. While the specific crystal structure of the hydrochloride salt is not detailed in the available literature, analysis of the closely related compound, bis(4-methoxybenzylammonium) tetrachloridozincate, provides significant insight into the expected bonding motifs.

In the crystal lattice of this related salt, the bis(4-methoxybenzyl)ammonium cations are organized into layers, stabilized by an extensive and complex system of hydrogen bonds with the anions. nih.gov The primary hydrogen bond donors are the ammonium (B1175870) groups (N-H), which form strong interactions with electronegative acceptor atoms. In the case of the hydrochloride salt, the chloride ion (Cl⁻) would be the principal acceptor.

Table 3: Representative Hydrogen Bond Geometries in a Related Bis(4-methoxybenzyl)ammonium Salt
Donor (D) — H ··· Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N—H ··· Cl~0.89~2.32 - 2.80~3.19 - 3.61~118 - 164
C—H ··· Cl~0.97~2.77 - 2.82~3.60 - 3.72~138 - 168

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to predict how a ligand, such as a derivative of Bis(4-methoxybenzyl)amine, might interact with the active site of a biological target, typically a protein or enzyme. researchgate.netbohrium.com

Studies on various 4-methoxybenzyl derivatives have demonstrated the utility of this approach. nih.govnih.gov For example, docking simulations have been performed to evaluate the potential of these compounds as inhibitors of specific enzymes like the transforming growth factor beta (TGF-β) type I receptor kinase or the epidermal growth factor receptor (EGFR). researchgate.netnih.gov

The process involves placing the ligand into the binding site of the protein target in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable interaction. nih.govresearchgate.net The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.gov These predicted interactions provide a rational basis for the compound's potential biological activity and can guide the synthesis of more potent and selective analogs. researchgate.netnih.gov

Table 4: Summary of Molecular Docking Studies on Related 4-Methoxybenzyl Derivatives
Compound ClassProtein TargetKey Predicted InteractionsPotential Biological ActivityReference
Imidazo[2,1-b] aun.edu.egresearchgate.netnih.govthiadiazole derivativesTGF-β type I receptor kinaseStrong hydrogen bonding, hydrophobic interactionsAntileukemic, apoptosis induction nih.gov
Imidazo[2,1-b] aun.edu.egresearchgate.netnih.govthiadiazole derivativesEGFR (1m17)Binding within the active siteEGFR inhibition researchgate.net
N-(4-methoxybenzyl)alkenamidesDNA (dodecamer 1BNA)Minor groove bindingAntimicrobial nih.gov

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Complexation Studies with Macrocyclic Receptors

Currently, there is a notable absence of specific research in the scientific literature detailing the host-guest complexation of bis(4-methoxybenzyl)amine (B171761) hydrochloride with common macrocyclic receptors such as cyclodextrins, calixarenes, and crown ethers. However, the structural features of the bis(4-methoxybenzyl)ammonium cation—specifically, the presence of a positively charged ammonium (B1175870) center and aromatic methoxybenzyl groups—suggest a potential for interaction with these hosts.

Macrocyclic receptors are known to encapsulate guest molecules based on size, shape, and electronic complementarity. For instance, the hydrophobic cavity of cyclodextrins could potentially include one of the methoxybenzyl groups. nih.gov Calixarenes, with their tunable cavities and potential for functionalization with charged groups, could engage in cation-π or ion-pairing interactions with the ammonium cation. nih.govresearchgate.netmdpi.comnih.gov Crown ethers are well-known for their ability to bind cationic species, and the size of the crown ether cavity could be selected to match the dimensions of the ammonium head group. nih.govbeilstein-journals.org

While direct experimental evidence for bis(4-methoxybenzyl)amine hydrochloride is lacking, studies on similar ammonium-containing molecules and macrocycles provide a basis for predicting possible interactions. The formation of such host-guest complexes would be driven by a combination of non-covalent forces, including hydrogen bonding, ion-dipole interactions, and hydrophobic effects. nih.govresearchgate.net Future research in this area would be valuable for exploring the potential applications of this compound in areas such as molecular recognition and sensing.

Formation and Characterization of Hydrogen Bonding Networks in Solid-State Structures

In the case of this compound, it is highly probable that a similar hydrogen bonding pattern would be observed, with the ammonium N-H groups acting as donors and the chloride anion as the acceptor. The geometry and strength of these N-H···Cl hydrogen bonds would be a defining feature of its solid-state structure.

Detailed analysis of the hydrogen bonding in the tetrachloridozincate analogue reveals a three-dimensional network that contributes to the stability of the crystal. nih.govresearchgate.net The table below summarizes the key hydrogen bond interactions observed in the crystal structure of bis(4-methoxybenzylammonium) tetrachloridozincate.

DonorAcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1A—H1A1Cl30.892.323.19 (2)164
N1A—H1A2Cl20.892.753.26 (2)118
N1A—H1A3Cl40.892.643.34 (2)137
N1B—H1B1Cl40.892.783.61 (3)154

Data extracted from the crystallographic information file for bis(4-methoxybenzylammonium) tetrachloridozincate. researchgate.net

These data illustrate the formation of multiple hydrogen bonds from the ammonium group to the surrounding anions, creating a robust network that dictates the packing of the ions in the crystal.

Investigation of Ion-Dipole and Other Weak Interactions in Assemblies

The interaction between the positively charged ammonium group and the anionic counter-ion can be described as a strong ion-dipole interaction. Furthermore, the aromatic rings of the methoxybenzyl groups are involved in weak C-H···π interactions, where a C-H bond from one cation interacts with the electron-rich π-system of an adjacent cation. researchgate.net These interactions contribute to the formation of a two-dimensional network of the cationic units within the crystal lattice. nih.gov

The table below details some of the weaker interactions present in the solid-state structure of bis(4-methoxybenzylammonium) tetrachloridozincate.

DonorAcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C8A—H8A2Cl40.972.773.72 (2)168
C2—H2Cg1 (π-ring)0.932.623.432 (8)146

Data extracted from the crystallographic information file for bis(4-methoxybenzylammonium) tetrachloridozincate. researchgate.net

These findings underscore the importance of considering a hierarchy of non-covalent forces when analyzing the solid-state structures of organic salts. The interplay of strong hydrogen bonds, ion-dipole forces, and weaker C-H···π interactions collectively determines the final supramolecular architecture.

Implications for Self-Assembly and Ordered Chemical Systems

The intricate network of non-covalent interactions observed in the solid state of bis(4-methoxybenzylammonium) salts has significant implications for the rational design of self-assembling and ordered chemical systems. nih.govresearchgate.net The directional nature of hydrogen bonds, coupled with the shape and electronic properties of the bis(4-methoxybenzyl)ammonium cation, can be exploited to construct predictable supramolecular architectures. nih.gov

In the case of the tetrachloridozincate salt, the interplay of N-H···Cl hydrogen bonds and C-H···π interactions leads to the formation of alternating organic and inorganic layers. nih.govnih.govresearchgate.net This layered arrangement is a direct consequence of the self-assembly of the constituent ions, driven by the minimization of energy through the formation of multiple non-covalent interactions.

By modifying the counter-ion, it may be possible to tune the dimensionality and topology of the resulting supramolecular assembly. For instance, the use of anions with different hydrogen bond accepting capabilities or shapes could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. This ability to control the solid-state structure through molecular-level programming is a cornerstone of crystal engineering and supramolecular chemistry. The bis(4-methoxybenzyl)ammonium cation, with its combination of a strong hydrogen bond donating group and bulky aromatic substituents, represents a versatile building block for the construction of such ordered systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bis(4-methoxybenzyl)amine (B171761) hydrochloride, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. The formation of the hydrochloride salt from the free amine base induces characteristic shifts in the NMR spectrum, particularly for the nuclei near the protonated nitrogen atom.

In the ¹H NMR spectrum, the protonation of the secondary amine to an ammonium (B1175870) group (-NH₂⁺-) leads to a significant downfield shift for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen. These benzylic protons, which would appear as a singlet in the free base, are expected to be observed at a lower field in the hydrochloride salt due to the increased electron-withdrawing effect of the positively charged nitrogen. The protons on the aromatic rings and the methoxy (B1213986) groups also exhibit characteristic signals. The para-substituted aromatic rings typically show two distinct doublets, corresponding to the protons ortho and meta to the methoxy group. The methoxy protons themselves appear as a sharp singlet, usually in the upfield region of the aromatic spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the methylene bridges are most affected by protonation, showing a downfield shift compared to the free amine. The spectrum also clearly resolves the aromatic carbons, including the two non-equivalent aromatic carbons of the phenyl ring and the carbon atoms directly bonded to the oxygen of the methoxy groups (ipso-carbons), which appear furthest downfield among the aromatic signals. The methoxy carbon appears as a distinct signal in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis(4-methoxybenzyl)amine Hydrochloride Note: Data are predicted based on the analysis of the free base and related structures. Actual values may vary depending on the solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Methylene (-CH₂-) ¹H ~4.0 - 4.2 Singlet (s)
Aromatic (ortho to -CH₂-) ¹H ~7.2 - 7.4 Doublet (d)
Aromatic (meta to -CH₂-) ¹H ~6.9 - 7.0 Doublet (d)
Methoxy (-OCH₃) ¹H ~3.8 Singlet (s)
Ammonium (-NH₂⁺-) ¹H Variable, broad Singlet (s, br)
Methylene (-CH₂-) ¹³C ~50 - 53
Methoxy (-OCH₃) ¹³C ~55
Aromatic (C-H) ¹³C ~114, ~130
Aromatic (C-OCH₃) ¹³C ~159 - 160

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. When analyzed by techniques such as electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion of the free base, [M+H]⁺.

The molecular formula of the free base, Bis(4-methoxybenzyl)amine, is C₁₆H₁₉NO₂. nih.gov The expected mass in the spectrum corresponds to the mass of this free base plus the mass of a proton. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with very high precision, allowing for the confirmation of the elemental formula and ruling out other potential structures. For Bis(4-methoxybenzyl)amine, the calculated exact mass is 257.1416 Da. nih.gov Therefore, the protonated molecule [C₁₆H₂₀NO₂]⁺ would be expected at an m/z of approximately 258.1494. This accurate mass measurement provides definitive confirmation of the compound's identity. Furthermore, MS can be coupled with chromatographic techniques (e.g., LC-MS) to assess the purity of the sample.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula (Free Base) C₁₆H₁₉NO₂ nih.gov
Molecular Weight (Free Base) 257.33 g/mol nih.gov
Exact Mass (Free Base) 257.1416 Da nih.gov
Observed Ion (ESI-MS) [M+H]⁺
Calculated m/z for [M+H]⁺ 258.1494
Molecular Formula (HCl Salt) C₁₆H₂₀ClNO₂ calpaclab.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most telling feature in the spectrum of the hydrochloride salt is the presence of broad absorption bands in the region of 2400-3000 cm⁻¹, which are characteristic of the N-H stretching vibrations of a secondary ammonium salt (-NH₂⁺-). These bands are typically broad due to hydrogen bonding. The spectrum also confirms the presence of the aromatic rings with C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations occurring in the 1450-1610 cm⁻¹ region. The strong absorption band corresponding to the C-O-C stretching of the aryl ether (methoxy group) is expected around 1250 cm⁻¹. The presence of these key bands provides strong evidence for the structure of the compound.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Ammonium (-NH₂⁺-) N-H Stretch 2400 - 3000 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (-CH₂-) Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1610
Aryl Ether (C-O-C) Asymmetric Stretch ~1250

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the premier technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium cation and the chloride anion, as well as potential π-π stacking interactions between the aromatic rings.

While the specific crystal structure of this compound is not widely available in published literature, studies on closely related compounds, such as bis(4-methoxybenzylammonium) tetrachloridozincate, demonstrate the power of this technique. researchgate.net In that structure, the 4-methoxybenzylammonium cations are stabilized by extensive hydrogen bonding and Coulombic interactions with the counter-anions, forming layered structures. researchgate.net A similar analysis of this compound would be expected to reveal the exact nature of the ionic interaction between the bis(4-methoxybenzyl)ammonium cation and the Cl⁻ anion, providing fundamental data on its solid-state architecture.

Advanced Optical Spectroscopies and Imaging Techniques in Research Applications

The application of advanced optical spectroscopies to this compound is not extensively documented in scientific literature. However, research on related structures suggests potential areas of interest. Derivatives based on 4-methoxybenzylamine (B45378) have been investigated for their second-order non-linear optical (NLO) properties. researchgate.net NLO materials are of significant interest for applications in optical communications and signal processing. The non-centrosymmetric crystal packing required for such properties could potentially be achieved with salts of Bis(4-methoxybenzyl)amine. Further research employing techniques like UV-Visible absorption spectroscopy would be necessary to determine the optical transparency and electronic band gap of the material, which are critical parameters for optical applications. Currently, there is a lack of published research utilizing advanced imaging techniques for this specific compound.

Q & A

Basic Question: What are the recommended synthetic routes for Bis(4-methoxybenzyl)amine hydrochloride, and how can purity be validated?

Methodological Answer:
this compound is typically synthesized via reductive amination between 4-methoxybenzaldehyde and benzylamine derivatives. A common approach involves:

  • Step 1: Condensation of 4-methoxybenzyl chloride with benzylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the bis-benzylamine intermediate .
  • Step 2: Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous solvents.
  • Purity Validation: High-performance liquid chromatography (HPLC) with a purity threshold >98% is recommended, as demonstrated for structurally similar compounds .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the presence of methoxy (-OCH3_3) and benzyl groups. For example, methoxy protons resonate at δ ~3.8 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
  • Mass Spectrometry: Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 257.33 for the free base) .
  • IR Spectroscopy: Identify N–H stretching (~3300 cm1^{-1}) and C–O–C vibrations (~1250 cm1^{-1}) .

Basic Question: How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Store under inert gas (argon or nitrogen) at <15°C in a cool, dark environment to prevent oxidation and hygroscopic degradation .
  • Handling: Use anhydrous solvents (e.g., dry DCM or THF) during reactions to avoid hydrolysis of the hydrochloride salt .

Advanced Question: How can researchers optimize reaction yields in reductive amination steps involving this compound?

Methodological Answer:

  • Catalyst Screening: Test sodium cyanoborohydride (NaBH3_3CN) or pyridine-borane for selective reduction of imine intermediates while avoiding over-reduction .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to balance reaction kinetics and byproduct formation .
  • Temperature Control: Maintain temperatures between 0–25°C to suppress side reactions like polymerization .

Advanced Question: How to resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Methodological Answer:

  • Parameter Variation: Systematically alter ligand ratios, base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3), and solvent polarity to identify optimal conditions .
  • Mechanistic Probes: Use deuterium labeling or kinetic isotope effects (KIEs) to study rate-determining steps in catalytic cycles .

Advanced Question: What strategies mitigate solubility challenges in aqueous reaction systems?

Methodological Answer:

  • Co-Solvents: Employ DMSO or ethanol (10–20% v/v) to enhance solubility without destabilizing the hydrochloride salt .
  • pH Adjustment: Temporarily deprotonate the amine under mild basic conditions (pH 8–9) to improve solubility, followed by re-acidification .

Advanced Question: How to investigate the role of the 4-methoxybenzyl group in enzyme inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified methoxy groups (e.g., 4-ethoxy or 4-hydroxy) and compare inhibitory potency against target enzymes like amine oxidases .
  • Molecular Docking: Use computational tools (e.g., AutoDock Vina) to model interactions between the methoxybenzyl moiety and enzyme active sites .

Advanced Question: How to analyze byproducts in large-scale syntheses of this compound?

Methodological Answer:

  • LC-MS/MS: Identify common byproducts such as mono-benzylated amines or oxidized derivatives (e.g., nitro compounds) .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry .

Advanced Question: What computational methods predict the compound’s behavior in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic or nucleophilic reactions .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility and stability parameters .

Advanced Question: How to address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition) and normalize for variables like cell line heterogeneity .
  • Reproducibility Tests: Replicate key experiments under controlled conditions (e.g., fixed temperature, humidity) to isolate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.